4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, which accurately reflects the specific positioning of each substituent on the fused ring system. The molecular formula is established as C₁₂H₇ClIN₃O₂S, indicating a composition of twelve carbon atoms, seven hydrogen atoms, one chlorine atom, one iodine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely determined to be 419.63 grams per mole, with the monoisotopic mass calculated at 418.899223 atomic mass units. The Chemical Abstracts Service registry number for this compound is 876343-09-8, providing a unique identifier for database searches and chemical procurement.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=S(=O)(C1=CC=CC=C1)N1C(I)=CC2=C(Cl)N=CN=C21, which systematically describes the connectivity and arrangement of all atoms within the molecule. Alternative nomenclature includes the designation 7-(benzenesulfonyl)-4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine, emphasizing the benzenesulfonyl group attachment to the nitrogen atom at position seven. The compound belongs to the broader class of pyrrolopyrimidine derivatives, specifically the pyrrolo[2,3-d]pyrimidine subfamily, which distinguishes it from other structural isomers such as pyrrolo[3,2-d]pyrimidines.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional molecular architecture of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine exhibits significant structural complexity due to the presence of multiple substituents that influence its overall conformation and spatial arrangement. The compound typically manifests as a yellowish solid with distinctive crystalline properties that reflect its molecular organization in the solid state. Crystallographic investigations of related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated that these compounds generally adopt planar or near-planar conformations, with the pyrrole and pyrimidine rings maintaining minimal angular deviation from coplanarity. The melting point of the compound has been reported to be approximately 220 degrees Celsius with decomposition, indicating substantial thermal stability before molecular breakdown occurs.
The phenylsulfonyl group attached at position seven introduces significant steric considerations that influence the overall molecular geometry and potential intermolecular interactions. The sulfur atom in the sulfonyl functionality adopts a tetrahedral geometry with the two oxygen atoms, creating a rigid structural motif that extends perpendicular to the plane of the fused ring system. The iodine substituent at position six represents the largest halogen present in the molecule, contributing substantial van der Waals radius effects that influence crystal packing arrangements and molecular recognition events. Computational studies suggest that the electron-withdrawing nature of both the chlorine and phenylsulfonyl groups significantly impacts the electronic distribution across the aromatic system.
The solid-state properties indicate good stability under ambient conditions, with the compound exhibiting variable solubility characteristics depending on the solvent system employed. The crystalline lattice structure is stabilized through a combination of intermolecular forces, including halogen bonding interactions involving the iodine and chlorine substituents, as well as potential π-π stacking interactions between the aromatic ring systems of adjacent molecules.
Substituent Effects on Pyrrolo[2,3-D]pyrimidine Core Electron Distribution
The electronic properties of this compound are profoundly influenced by the combined effects of its multiple substituents, each contributing distinct electronic characteristics to the overall molecular system. The chlorine atom at position four exhibits strong electron-withdrawing properties through both inductive and resonance effects, significantly reducing electron density on the pyrimidine ring nitrogen atoms and affecting the nucleophilicity of the fused ring system. The iodine substituent at position six, while also electron-withdrawing through inductive effects, introduces additional considerations due to its larger atomic radius and greater polarizability compared to other halogens.
The phenylsulfonyl group attached to the nitrogen atom at position seven represents the most electronically significant substituent, exerting powerful electron-withdrawing effects through both the electronegative sulfur center and the aromatic benzene ring. This substitution pattern creates a molecular environment where electron density is substantially depleted from the heterocyclic core, fundamentally altering the chemical reactivity and potential binding interactions of the compound. The sulfonyl group, with its formal positive charge on sulfur and negative charges on the oxygen atoms, establishes a strong dipole moment that influences molecular recognition events and intermolecular associations.
Comparative analysis with simpler pyrrolo[2,3-d]pyrimidine derivatives demonstrates that the addition of electron-withdrawing substituents generally decreases the basicity of the ring nitrogen atoms while increasing the electrophilicity of carbon atoms adjacent to these nitrogens. The cumulative effect of the chlorine, iodine, and phenylsulfonyl substituents creates a highly electron-deficient aromatic system that exhibits unique reactivity patterns compared to unsubstituted or monosubstituted analogs. These electronic modifications have significant implications for the compound's potential biological activity and its utility as a synthetic intermediate in pharmaceutical applications.
Comparative Analysis with Analogous Halogenated Pyrrolopyrimidine Derivatives
The structural and electronic characteristics of this compound can be meaningfully evaluated through comparison with related halogenated pyrrolopyrimidine derivatives that share similar substitution patterns or functional group arrangements. Closely related compounds include 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, which substitutes bromine for iodine while maintaining the same substitution pattern at positions four and seven. This structural analog exhibits similar molecular weight characteristics but differs in halogen-specific properties such as atomic radius, electronegativity, and polarizability effects.
Another relevant comparison involves 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which incorporates a tosyl group instead of the phenylsulfonyl substituent. The tosyl group, containing an additional methyl substituent on the benzene ring, introduces subtle but measurable differences in electronic properties and steric requirements compared to the phenylsulfonyl analog. The 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivative represents another important structural comparison, featuring chlorine substituents at both positions two and four while maintaining the tosyl group at position seven.
Investigation of halogenated pyrrolo[3,2-d]pyrimidine derivatives provides additional comparative context, despite the different ring fusion pattern. These compounds, including 2,4-dichloro and iodinated variants, have demonstrated significant antiproliferative activities against cancer cell lines, with the presence of iodine at position seven notably enhancing cytotoxic properties. The enhanced biological activity observed with iodine substitution in these related systems suggests potential therapeutic relevance for compounds containing similar halogenation patterns.
| Compound | Molecular Formula | Key Structural Differences | Molecular Weight |
|---|---|---|---|
| This compound | C₁₂H₇ClIN₃O₂S | Reference compound | 419.63 g/mol |
| 5-Bromo-4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₂H₇BrClN₃O₂S | Bromine at position 5 instead of iodine at position 6 | 372.62 g/mol |
| 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₃H₉ClIN₃O₂S | Tosyl group instead of phenylsulfonyl | 433.65 g/mol |
| 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₃H₉Cl₂N₃O₂S | Chlorine at position 2, tosyl at position 7 | 342.20 g/mol |
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCDMDOTQHPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725572 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-09-8 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-D]pyrimidine scaffold.
Introduction of the chloro and iodo substituents: Chlorination and iodination reactions are carried out using reagents such as thionyl chloride and iodine, respectively.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Activité Biologique
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine (CAS No. 876343-09-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₇ClIN₃O₂S
- Molecular Weight : 419.63 g/mol
- Purity : ≥ 97%
The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its pharmacological properties. The presence of chlorine, iodine, and phenylsulfonyl groups enhances its bioactivity and selectivity towards biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. Protein kinases are crucial in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.
- Inhibition of Kinase Activity : Preliminary studies suggest that this compound inhibits mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These receptors are implicated in several malignancies, making this compound a candidate for targeted cancer therapies .
- Selectivity and Potency : The compound exhibits high selectivity for its targets with low IC50 values, indicating potent activity at low concentrations. For instance, IC50 values for mutant forms of KIT have been reported in the subnanomolar range .
Case Studies
Several studies have explored the biological activity of this compound:
- Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced proliferation rates in various cancer cell lines, including those resistant to conventional therapies .
- Mechanistic Studies : A study focusing on the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell migration and invasion .
Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of pyrrolo[2,3-D]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that related compounds inhibited the proliferation of human cancer cells by targeting specific kinases involved in cell cycle regulation .
Enzyme Inhibition Studies
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has been utilized in enzyme inhibition studies, particularly focusing on protein kinases. These studies reveal that the compound can selectively inhibit certain kinases, making it a valuable tool for understanding kinase-related pathways in diseases such as cancer and diabetes .
Antiviral Research
Recent investigations have explored the antiviral properties of this compound against various viral pathogens. In vitro studies have shown that it can inhibit viral replication by interfering with viral protein synthesis mechanisms . This positions it as a candidate for further development in antiviral drug discovery.
Case Studies
Comparaison Avec Des Composés Similaires
Research Findings :
- Iodo substituents at position 6 are rare but may enhance target engagement in iodine-rich environments (e.g., thyroid hormone receptors) .
- Methyl or phenyl groups at position 6 are more common in kinase inhibitors (e.g., EGFR, VEGFR), balancing potency and solubility .
Substituent Variations at Position 7
The phenylsulfonyl group contrasts with tosyl, furanylmethyl, or alkyl substituents:
Research Findings :
Research Insights :
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step halogenation and sulfonylation reactions. For example, analogous pyrrolopyrimidines are synthesized via:
- Step 1 : Cyclization of aminopyrrole intermediates with aryl amines under reflux in solvents like isopropanol (iPrOH) with catalytic HCl .
- Step 2 : Chlorination using POCl₃ or halogenation with N-halogenosuccinimides to introduce halogens (Cl, I) at specific positions .
- Step 3 : Sulfonylation via reaction with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group . Final purification is achieved via flash chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, NH₂ groups in similar compounds resonate at δ ~5.6–5.9 ppm, while pyrrole protons appear as singlets at δ ~5.9–6.3 ppm .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray crystallography : Used for analogs like 7SC and 7SH to resolve 3D conformation and sulfonyl group orientation .
Q. What biochemical interactions are associated with pyrrolo[2,3-d]pyrimidine derivatives?
These compounds often act as kinase inhibitors. For example:
- Kinase inhibition : Derivatives inhibit EGFR, Her2, and VEGFR2 by binding to ATP pockets via halogen and sulfonyl groups, disrupting catalytic activity .
- Cellular effects : Inhibition leads to apoptosis and reduced proliferation in cancer cell lines (e.g., MCF-7 IC₅₀: 51–60 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated pyrrolo[2,3-d]pyrimidines?
Key strategies include:
- Catalytic systems : Copper(I) iodide enhances regioselectivity in iodination steps, improving yields by ~15–20% .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves purity in solvent-free conditions .
- Phase-transfer catalysis : Benzyltriethylammonium chloride increases alkylation efficiency (e.g., 85% yield for nucleoside analogs) .
Q. How do structural modifications (e.g., substituent changes) affect kinase selectivity?
Structure-activity relationship (SAR) studies reveal:
- Halogens (Cl, I) : Enhance binding to hydrophobic kinase pockets. Iodo derivatives show 2–3× higher potency than chloro analogs .
- Sulfonyl groups : Improve solubility and stabilize hydrogen bonds with kinase backbones (e.g., phenylsulfonyl vs. methylsulfonyl) .
- Aryl substitutions : Bulky groups (e.g., naphthylmethyl) increase selectivity for VEGFR2 over CDK2 .
Q. How can conflicting activity data in different studies be resolved?
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or kinase isoforms. Standardize protocols using recombinant kinases .
- Solubility issues : Poor aqueous solubility may lead to underestimated IC₅₀ values. Use DMSO concentrations ≤0.1% or employ prodrug strategies .
- Metabolic instability : Rapid dehalogenation in vivo can reduce efficacy. Evaluate stability in liver microsomes and modify labile groups .
Q. What computational methods are used to predict binding modes?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with kinase active sites (e.g., binding energies: −7.12 to −1.21 kcal/mol) .
- Molecular dynamics (MD) : GROMACS simulations (20–100 ns) assess complex stability and identify critical residues (e.g., Lys721 in EGFR) .
- QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and halogen count .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
